Chondroitin disaccharide di-0S sodium salt

Catalog No.
S882689
CAS No.
136132-69-9
M.F
C14H20NNaO11
M. Wt
401.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chondroitin disaccharide di-0S sodium salt

CAS Number

136132-69-9

Product Name

Chondroitin disaccharide di-0S sodium salt

IUPAC Name

sodium;(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate

Molecular Formula

C14H20NNaO11

Molecular Weight

401.30 g/mol

InChI

InChI=1S/C14H21NO11.Na/c1-5(18)15-6(3-16)12(10(21)8(20)4-17)26-14-11(22)7(19)2-9(25-14)13(23)24;/h2-3,6-8,10-12,14,17,19-22H,4H2,1H3,(H,15,18)(H,23,24);/q;+1/p-1/t6-,7-,8+,10-,11+,12+,14-;/m0./s1

InChI Key

RCSGFYXVBIMRPV-LSHUTVNPSA-M

SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C=C(O2)C(=O)[O-])O)O.[Na+]

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)[O-])O)O.[Na+]

Isomeric SMILES

CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O[C@H]1[C@@H]([C@H](C=C(O1)C(=O)[O-])O)O.[Na+]
  • Reference Compound

    Due to its well-defined structure, chondroitin disaccharide di-0S sodium salt acts as a reference standard in analyzing more complex chondroitin sulfate extracts. Researchers can compare the composition of isolated chondroitin sulfate to the disaccharide to identify the specific sugar units and sulfation patterns []. This aids in understanding the bioactivity and potential therapeutic effects of various chondroitin sulfate preparations.

  • Investigating Enzyme Activity

    Chondroitin disaccharide di-0S sodium salt can be used as a substrate for enzymes involved in chondroitin sulfate metabolism. By studying how enzymes interact with the disaccharide, researchers can gain insights into the regulation of cartilage health and breakdown [].

  • Model for Glycosaminoglycan Interactions

    Chondroitin sulfate interacts with various proteins and molecules in the body. Chondroitin disaccharide di-0S sodium salt, as a simplified model of chondroitin sulfate, can be used to study these interactions. Researchers can investigate how the disaccharide structure influences binding with other molecules, potentially leading to discoveries about cartilage function and disease mechanisms.

Chondroitin disaccharide di-0S sodium salt is a glycosaminoglycan derivative that plays a crucial role in the structure and function of cartilage. This compound is specifically derived from chondroitin sulfate, which is a major component of connective tissues. The chemical formula for chondroitin disaccharide di-0S sodium salt is C₁₄H₂₀NNaO₁₁, and it has a CAS number of 136132-69-9. This compound is characterized by its disaccharide structure, consisting of alternating units of N-acetylgalactosamine and glucuronic acid, both of which are essential for maintaining cartilage integrity and elasticity .

The biological function of the un-sulfated disaccharide is not fully understood. However, chondroitin sulfate, from which it originates, plays a structural role in cartilage and interacts with other molecules to provide elasticity and resilience to joint tissues [].

No specific safety information on chondroitin disaccharide di-0S sodium salt is available. Research on chondroitin sulfate suggests generally low toxicity [].

Typical of glycosaminoglycans. These include:

  • Hydrolysis: The compound can be hydrolyzed by specific enzymes (like chondroitinase ABC) to yield smaller oligosaccharides or monosaccharides.
  • Sulfation: It can be sulfated to form different sulfated derivatives, which may enhance its biological activity.
  • Degradation: Under acidic or enzymatic conditions, chondroitin disaccharide di-0S sodium salt can degrade into simpler sugars.

These reactions are significant for understanding its metabolism and potential therapeutic applications in treating joint disorders .

Chondroitin disaccharide di-0S sodium salt exhibits several biological activities:

  • Cartilage Protection: It contributes to the structural integrity of cartilage and may help in the prevention of cartilage degradation.
  • Anti-inflammatory Effects: Studies suggest that this compound can reduce inflammation in joint tissues, making it beneficial for conditions like osteoarthritis.
  • Chondrocyte Support: It promotes the proliferation and activity of chondrocytes, the cells responsible for cartilage formation and maintenance .

Chondroitin disaccharide di-0S sodium salt can be synthesized through various methods:

  • Enzymatic Hydrolysis: Utilizing specific enzymes such as chondroitinase ABC to cleave chondroitin sulfate into disaccharide units.
  • Chemical Synthesis: Although less common, it can be synthesized chemically through glycosylation reactions involving appropriate sugar precursors.
  • Extraction from Natural Sources: It can also be isolated from animal cartilage tissues, where it naturally occurs in higher concentrations .

Chondroitin disaccharide di-0S sodium salt has several applications:

  • Pharmaceuticals: Used in formulations aimed at treating osteoarthritis and other joint disorders due to its cartilage-protective properties.
  • Nutraceuticals: Commonly found in dietary supplements aimed at promoting joint health.
  • Research: Utilized in studies investigating the mechanisms of cartilage degradation and repair processes .

Chondroitin disaccharide di-0S sodium salt shares structural similarities with other glycosaminoglycans. Here are some comparable compounds:

Compound NameStructure TypeKey Features
Chondroitin disaccharide Δdi-4S sodium saltSulfated glycosaminoglycanContains sulfate groups; more potent anti-inflammatory effects .
Hyaluronic acidNon-sulfated glycosaminoglycanHigh molecular weight; primarily involved in tissue hydration and lubrication.
Keratan sulfateSulfated glycosaminoglycanInvolved in corneal transparency; differs in sugar composition.

Chondroitin disaccharide di-0S sodium salt is unique due to its specific disaccharide structure devoid of sulfate groups, which distinguishes it from other sulfated variants like chondroitin disaccharide Δdi-4S sodium salt. This structural difference impacts its biological activity and applications in therapeutic contexts .

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

6

Exact Mass

401.09340474 g/mol

Monoisotopic Mass

401.09340474 g/mol

Heavy Atom Count

27

UNII

49736XM60I

Dates

Modify: 2024-04-14

Explore Compound Types